

# flecainide success rate sinus rhythm maintenance

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## Compound Focus: Flecainide

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## Efficacy Data for Sinus Rhythm Maintenance

Study / Patient Population	Follow-up Duration	Success Rate (Sinus Rhythm Maintenance)	Key Findings & Context
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| **Rheumatic AF (post-BMV)** [1] | 12 months | **60%** (overall) **79%** (initial converters) | Effective in selected rheumatic AF patients with preserved ventricular function and smaller left atria. | | **Mixed AF Population (Flec-SL Trial)** [2] | 6 months | More effective than short-term use | Safety profile comparable to short-term use; 6% had CAD, 13.5% had valvulopathies. | | **General AF (Context)** [3] | 1 year | **~56%** (general antiarrhythmics) | Amiodarone is most effective but has toxicity; **flecainide** is first-line for no structural heart disease. | | **Early Rhythm Control (EAST-AFNET 4)** [2] | 2 years | Significantly reduced adverse outcomes | **Flecainide**/propafenone effective/safe in stable CAD, HF, LVH subgroups within early rhythm control strategy. |

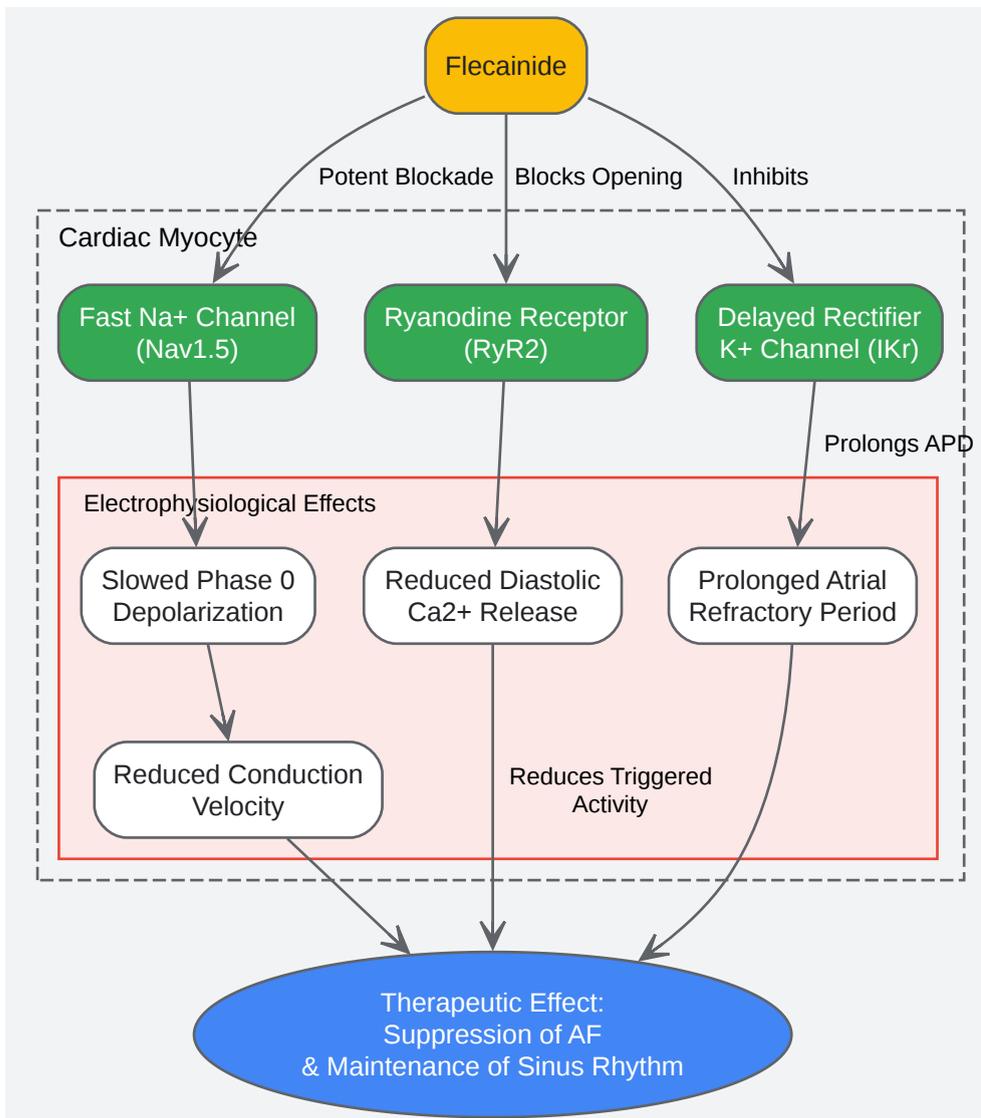
## Key Experimental Protocols and Methodologies

The efficacy data in the table comes from rigorous clinical study designs. Here are the methodologies for the key trials that provided the success rates:

- **Pilot Study on Rheumatic AF (2020) [1]:** This was a **prospective, single-center study**.
  - **Patient Population:** 50 patients with rheumatic atrial fibrillation (AF) who had undergone a successful balloon mitral valvotomy (BMV) at least three months prior. Key exclusion criteria were left ventricular dysfunction, significant coronary artery disease, and very large left atria ( $\geq 60$  mm).
  - **Intervention:** Patients received a single oral loading dose of **flecainide** (4 mg/kg, max 300 mg). Non-converters underwent DC cardioversion (DCC) at 24 hours. All successfully converted patients were maintained on oral **flecainide** (50 mg twice daily, up-titrated as needed) for 12 months.
  - **Primary Endpoint:** Maintenance of sinus rhythm at 30 days and 12 months, assessed via 12-lead ECG and Holter monitoring.
- **Flec-SL Trial (cited in [2]):** This trial compared long-term (6 months) versus short-term **flecainide** use after electrical cardioversion.
  - **Key Finding:** Demonstrated that long-term use was more effective for maintaining sinus rhythm without a significant difference in safety profile. The study population included a minority of patients with coronary artery disease (6%) and valvulopathies (13.5%).
- **EAST-AFNET 4 Post-Hoc Analysis (cited in [2]):** This was a **post-hoc analysis** of a large, randomized, outcomes trial.
  - **Patient Population:** AF patients early after diagnosis who were assigned to the early rhythm control arm. This included subgroups with stable structural heart disease, such as coronary artery disease, heart failure, and left ventricular hypertrophy.
  - **Intervention & Analysis:** Compared outcomes of patients receiving class Ic antiarrhythmics (**flecainide** or propafenone) to those on other rhythm control therapies within the trial.
  - **Key Finding:** Class Ic drugs were associated with efficacy and safety comparable to other treatments, even in patients with selected forms of structural heart disease, when used within a closely monitored early rhythm control strategy.

## Mechanism of Action: Flecainide's Signaling Pathway

**Flecainide** exerts its antiarrhythmic effect through a multi-targeted mechanism, primarily by blocking sodium channels in the heart. The following diagram illustrates the key pathways and targets.



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## Key Insights for Clinical R&D

- **Patient Selection is Paramount:** The highest success and safety with **flecainide** are in patients without structural heart disease [4] [3]. Emerging data suggests potential safe use in **stable coronary artery disease** and **arrhythmogenic right ventricular cardiomyopathy (ARVC)**, but this requires careful patient evaluation and remains off-label in many regions [2] [5].
- **Re-evaluating the CAST Trial Legacy:** The absolute contraindication in structural heart disease stems from the 1989 CAST trial, which studied post-myocardial infarction patients with reduced ejection fraction [2] [4]. Contemporary analysis suggests this risk may not apply to all modern, well-revascularized, and stable SHD patients, opening avenues for targeted clinical trials [2] [5].

- **Consider the "Pill-in-the-Pocket":** For selected patients with paroxysmal AF and no structural heart disease, an on-demand "pill-in-the-pocket" approach with **flecainide** can be highly effective in terminating symptomatic episodes, reducing hospital visits [4] [6].

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**Address:** Ontario, CA 91761, United States

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